molecular formula C15H28BrNO6 B606374 Bromoacetamido-PEG3-t-Butyl Ester CAS No. 1807537-33-2

Bromoacetamido-PEG3-t-Butyl Ester

Cat. No. B606374
M. Wt: 398.29
InChI Key: QAQLZWBWKHLATI-UHFFFAOYSA-N
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Description

“Bromoacetamido-PEG3-t-Butyl Ester” is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The bromoacetamide group in Bromoacetamido-PEG3-t-Butyl Ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG3-t-Butyl Ester is C15H28BrNO6 . It has a molecular weight of 398.3 g/mol .


Chemical Reactions Analysis

The bromide (Br) in Bromoacetamido-PEG3-t-Butyl Ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromoacetamido-PEG3-t-Butyl Ester has a molecular weight of 398.3 g/mol .

Scientific Research Applications

  • Enantioselective Coupling in Organic Synthesis

    • Bromoacetamido-PEG3-t-Butyl Ester has been utilized in the enantioselective coupling of t-butyl bromoacetate with aldehydes. This process yields anti-α-bromo β-hydroxy esters, which are precursors to various compounds like chiral glycidic esters and β-amino acid esters (Corey & Choi, 1991).
  • PEGylation for Pharmacokinetic Improvement

    • PEGylation, which involves the chemical reaction of conjugation with polyethylene glycol (PEG), uses bromoacetylation for the functionalization of PEG. This technique is significant in the pharmaceutical industry for enhancing the pharmacokinetic properties of bioactive compounds (Lima et al., 2020).
  • Catalysis in Wittig-type Reactions

    • The compound plays a role in catalytic Wittig-type reactions. By introducing PEG, the catalytic loading can be significantly reduced, enabling a wide variety of aldehydes to react with bromoacetate to produce various unsaturated esters with high yields and stereoselectivity (Huang et al., 2002).
  • Synthesis of Block Copolymers

    • It's used in the preparation of block copolymers via Diels-Alder reaction, involving maleimide- and anthracene-end functionalized polymers. This process is important in the synthesis of materials with specific properties (Durmaz et al., 2006).
  • Integrin Inhibitors with PEG Conjugates

    • Bromoacetamido-PEG3-t-Butyl Ester has been used in creating PEG conjugates of potent α4 integrin inhibitors. These conjugates achieve sustained levels and bioactivity in vivo, which is crucial in therapeutic contexts (Smith et al., 2013).
  • Synthesis of Umbrella-Like PEG for Bioconjugation

    • A strategy involving this compound enables the synthesis of poly(ethylene glycol) with an umbrella-like structure containing a single reactive group. This is particularly useful for bioconjugation applications (Zhang et al., 2010).
  • Multi-block Copolymer Synthesis

    • The compound assists in synthesizing multi-block copolymers containing poly(ethylene glycol) and poly(ester–amide) segments. This method offers an approach to create materials with unique properties and potential applications (Lv et al., 2013).

Safety And Hazards

In case of skin contact with Bromoacetamido-PEG3-t-Butyl Ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention . It is not classified as a hazard .

Future Directions

As a PEG derivative, Bromoacetamido-PEG3-t-Butyl Ester has potential applications in drug research and development due to its unique functional groups . Its properties allow for selective modification of proteins and can improve the pharmacokinetics and pharmacodynamics of drugs .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQLZWBWKHLATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132439
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG3-t-Butyl Ester

CAS RN

1807537-33-2
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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